
1-Octanone, 1-(2,5-dihydroxy-4-octylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octanone, 1-(2,5-dihydroxy-4-octylphenyl)- is an organic compound with the molecular formula C22H36O3 It is characterized by the presence of a ketone group (octanone) and a phenyl ring substituted with two hydroxyl groups and an octyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octanone, 1-(2,5-dihydroxy-4-octylphenyl)- typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring is first synthesized with appropriate substituents, including hydroxyl groups and an octyl chain.
Attachment of the Octanone Group: The octanone group is then introduced through a Friedel-Crafts acylation reaction, where an octanoyl chloride reacts with the substituted phenyl ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Octanone, 1-(2,5-dihydroxy-4-octylphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Octanone, 1-(2,5-dihydroxy-4-octylphenyl)- has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Octanone, 1-(2,5-dihydroxy-4-octylphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and ketone moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of inflammatory mediators or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Octanone, 1-(2,5-dihydroxyphenyl)-: Lacks the octyl chain, resulting in different physical and chemical properties.
1-Octanone, 1-(4-hydroxy-2,5-dimethylphenyl)-: Contains methyl groups instead of an octyl chain, affecting its reactivity and applications.
Eigenschaften
CAS-Nummer |
63134-27-0 |
|---|---|
Molekularformel |
C22H36O3 |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
1-(2,5-dihydroxy-4-octylphenyl)octan-1-one |
InChI |
InChI=1S/C22H36O3/c1-3-5-7-9-11-12-14-18-16-22(25)19(17-21(18)24)20(23)15-13-10-8-6-4-2/h16-17,24-25H,3-15H2,1-2H3 |
InChI-Schlüssel |
DCJOHKAKSCTBKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC(=C(C=C1O)C(=O)CCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


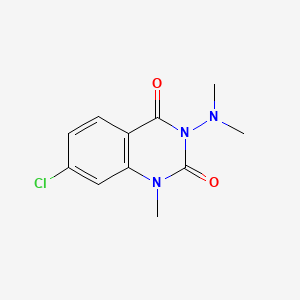

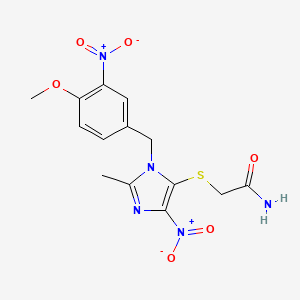


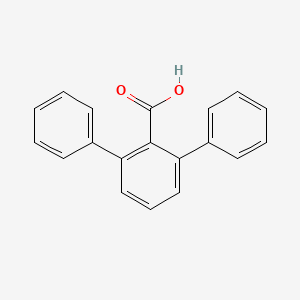
![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-phenylacetamide](/img/structure/B13802885.png)
![2-Ethoxyethyl 1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13802890.png)
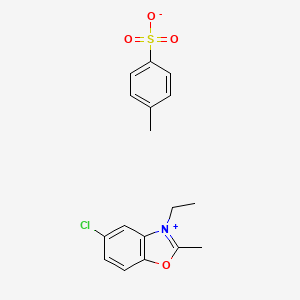
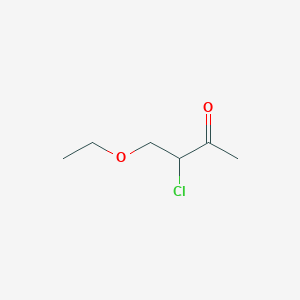
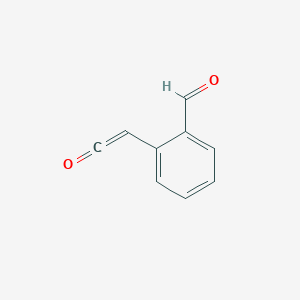

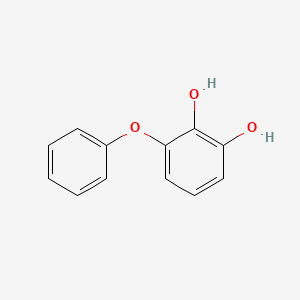
![5-Iodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13802923.png)
